molecular formula C8H9NO2S B13929764 Methyl 5-(methylthio)picolinate

Methyl 5-(methylthio)picolinate

Cat. No.: B13929764
M. Wt: 183.23 g/mol
InChI Key: YFIFJAISBYUTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(methylthio)picolinate is an organic compound with the molecular formula C8H9NO2S It is a derivative of picolinic acid, where a methylthio group is attached to the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylthio)picolinate typically involves the reaction of picolinic acid derivatives with methylthiolating agents. One common method is the methylation of 5-mercaptopyridine-2-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylthio)picolinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Methyl 5-(methylsulfinyl)picolinate, Methyl 5-(methylsulfonyl)picolinate.

    Reduction: 5-Methylpicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(methylthio)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(methylthio)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Methyl 5-(methylsulfinyl)picolinate: An oxidized form of Methyl 5-(methylthio)picolinate.

    Methyl 5-(methylsulfonyl)picolinate: Another oxidized form with a sulfone group.

Uniqueness

This compound is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties. This substitution can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 5-methylsulfanylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7-4-3-6(12-2)5-9-7/h3-5H,1-2H3

InChI Key

YFIFJAISBYUTRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.